molecular formula C23H26N4O4S2 B6515920 N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide CAS No. 950273-62-8

N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide

カタログ番号: B6515920
CAS番号: 950273-62-8
分子量: 486.6 g/mol
InChIキー: CFSUTZCCWHYWIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide is a quinoxaline-derived acetamide featuring a 4-ethoxyphenyl group and a piperidine-1-sulfonyl substituent on the quinoxaline core. Quinoxalines are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The sulfanylacetamide moiety enhances molecular interactions with biological targets, while the ethoxyphenyl and piperidine-sulfonyl groups influence solubility and binding affinity.

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-2-31-18-8-6-17(7-9-18)25-22(28)16-32-23-15-24-21-14-19(10-11-20(21)26-23)33(29,30)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUTZCCWHYWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs are compared in Table 1, focusing on substituents, molecular weights, and observed properties.

Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamides

Compound Name Substituents Molecular Weight Key Features Source
Target Compound 4-ethoxyphenyl, 6-(piperidine-1-sulfonyl)quinoxaline ~522.65* Enhanced solubility due to piperidine-sulfonyl group N/A
Compound 10g (Ev11) 4-methoxyphenyl, 4-methylpiperazinylquinoxaline 166.47 Improved pharmacokinetics via methylpiperazine substitution
Compound 10j (Ev11) 3-chlorophenyl, 4-methylpiperazinylquinoxaline 164.99 Increased lipophilicity from chlorophenyl group
Compound 4-sulfamoylphenyl ~435.42* Sulfamoyl group enhances hydrogen-bonding potential
Compound 3-chloro-4-methoxyphenyl, fluorophenylmethylquinoxaline 467.95 Halogen substitution improves membrane permeability

*Calculated based on molecular formulas.

Key Observations:
  • Piperidine vs. Piperazine Substitutions : The target compound’s piperidine-sulfonyl group likely improves solubility compared to the methylpiperazine in Compound 10g, which may enhance CNS penetration .
  • Halogen vs.
  • Sulfamoyl Functionality : The sulfamoyl group in ’s compound enhances hydrogen-bonding interactions, a feature absent in the target compound but critical for enzyme inhibition .

Pharmacological and Physicochemical Properties

While specific activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Antibacterial Activity : Compounds with 1,3,4-oxadiazole moieties (e.g., ) exhibit strong enzyme inhibition, suggesting that the target compound’s sulfanyl group may similarly interact with bacterial targets .
  • Solubility and Bioavailability : The piperidine-sulfonyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s 3-chloro-4-methoxyphenyl derivative), which prioritize membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。